

Comparative Specificity Profiling of FASN Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: FASN-IN-5

Cat. No.: B15577402

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A comprehensive analysis of the specificity of Fatty Acid Synthase (FASN) inhibitors is crucial for the development of targeted and effective therapeutics. While information on a compound specifically named "**FASN-IN-5**" is not publicly available, this guide provides a comparative overview of several well-characterized FASN inhibitors, with a focus on Denifanstat (TVB-2640), a clinical-stage inhibitor. This guide will objectively compare its performance with other alternatives and provide supporting experimental data for researchers, scientists, and drug development professionals.

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it an attractive target for therapeutic intervention. The specificity of FASN inhibitors is a critical parameter, as off-target effects can lead to undesirable side effects. This guide compares the specificity profiles of four notable FASN inhibitors: Denifanstat (TVB-2640), C75, Orlistat, and Fasnall.

Comparative Analysis of FASN Inhibitor Specificity

The following table summarizes the inhibitory potency of selected compounds against FASN and highlights their known off-target activities. A direct head-to-head comparison against a broad panel of synthases is not readily available in the public domain for all these compounds. Therefore, known primary off-targets are listed to provide an indication of their selectivity.

Inhibitor	Target	IC50 (FASN)	Known Off-Target Activity
Denifanstat (TVB-2640)	FASN	0.052 μ M[1]	Data from broad kinase selectivity panels are not publicly available, but it is described as a selective FASN inhibitor in clinical development[2].
C75	FASN	15.53 μ M - 35 μ M[3][4]	Potent activator of Carnitine Palmitoyltransferase-1A (CPT1A)[3].
Orlistat	FASN	~0.1 μ M (apparent K_i) [5]	Potent inhibitor of gastric and pancreatic lipases[6].
Fasnall	FASN	3.71 μ M[7]	Recent studies suggest it may also act as a respiratory Complex I inhibitor[8].

Experimental Protocols

Accurate and reproducible assessment of inhibitor specificity is paramount. Below are detailed methodologies for key experiments used in the characterization of FASN inhibitors.

FASN Activity Assay (Mass Spectrometry-Based)

This method directly measures the enzymatic activity of FASN by quantifying the incorporation of a stable isotope-labeled substrate into the final product, palmitate.

Materials:

- Purified FASN enzyme

- Assay Buffer: 100 mM potassium phosphate (pH 6.5), 1 mM DTT, 1 mM EDTA
- Substrates: Acetyl-CoA, $^{13}\text{C}_3$ -Malonyl-CoA
- Cofactor: NADPH
- Test Inhibitor (e.g., Denifanstat)
- Quenching Solution: Ice-cold methanol
- Internal Standard: $^{13}\text{C}_4$ -Palmitate
- Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

- Prepare a reaction mixture containing FASN assay buffer, purified FASN enzyme, and the test inhibitor at various concentrations.
- Pre-incubate the mixture at 37°C for 15 minutes.
- Initiate the reaction by adding Acetyl-CoA, $^{13}\text{C}_3$ -Malonyl-CoA, and NADPH.
- Allow the reaction to proceed at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding ice-cold methanol.
- Add a known concentration of $^{13}\text{C}_4$ -Palmitate as an internal standard.
- Centrifuge the samples to pellet precipitated protein.
- Analyze the supernatant by LC-MS to quantify the amount of ^{13}C -labeled palmitate produced relative to the internal standard.
- Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Kinase Selectivity Profiling

To assess the broader selectivity of a FASN inhibitor, it can be screened against a panel of protein kinases. This is a common approach in drug discovery to identify potential off-target interactions.

Materials:

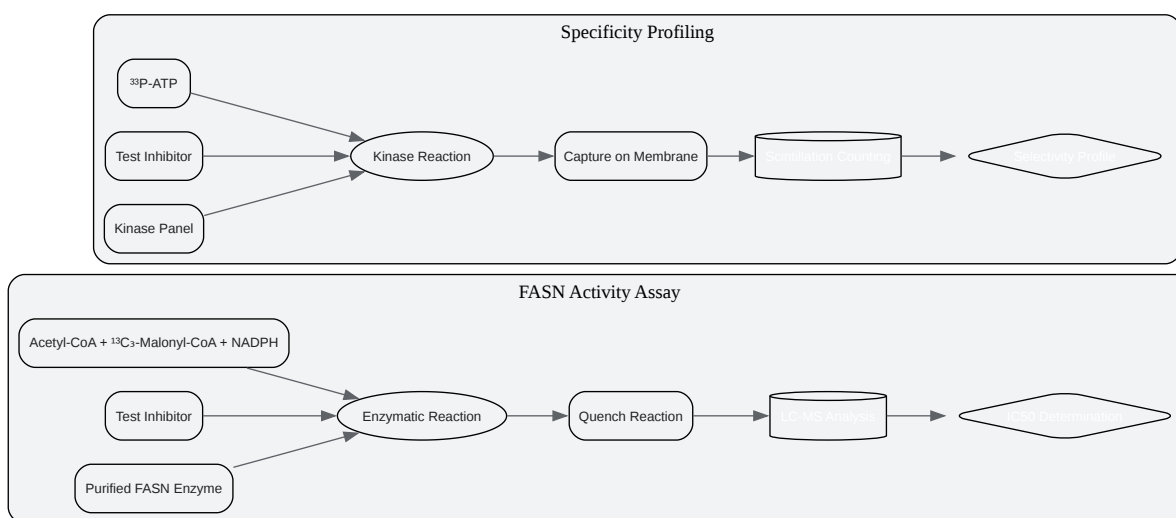
- A panel of purified, recombinant protein kinases.
- Substrate for each kinase (peptide or protein).
- ^{33}P -ATP (radiolabeled ATP).
- Test Inhibitor.
- Assay Buffer appropriate for kinase reactions.
- Phosphocellulose paper or other capture membrane.
- Scintillation counter.

Procedure:

- Prepare a reaction mixture for each kinase containing the kinase, its specific substrate, assay buffer, and the test inhibitor at a fixed concentration (e.g., 10 μM).
- Initiate the kinase reaction by adding ^{33}P -ATP.
- Allow the reaction to proceed at 30°C for a specified time.
- Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively to remove unincorporated ^{33}P -ATP.
- Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the experimental process can aid in understanding the workflow for determining inhibitor specificity.



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